molecular formula C7H17ClN2 B2490682 Heptanamidine hydrochloride CAS No. 57297-28-6

Heptanamidine hydrochloride

Cat. No.: B2490682
CAS No.: 57297-28-6
M. Wt: 164.68
InChI Key: NKYHMYSXBKNXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanamidine hydrochloride is an organic compound belonging to the class of amidines Amidines are characterized by the presence of a functional group with the general structure R-C(=NH)-NH2 this compound is specifically a derivative of heptanamide, where the amide group is converted to an amidine group, and it is further stabilized as a hydrochloride salt

Mechanism of Action

Target of Action

Heptanamidine hydrochloride primarily targets the Limonene-1,2-epoxide hydrolase in Rhodococcus erythropolis . This enzyme plays a crucial role in the metabolism of limonene, a common compound in citrus oils, and its modulation can impact various biochemical processes.

Mode of Action

It is known to interact with its target enzyme, potentially altering its function or activity

Biochemical Pathways

Given its target, it may influence the metabolic pathways involving limonene or related compounds

Pharmacokinetics

Information on its bioavailability is also currently unavailable . These aspects are critical for understanding the drug’s efficacy and safety profile, necessitating further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptanamidine hydrochloride typically involves the conversion of heptanamide to heptanamidine, followed by the formation of the hydrochloride salt. One common method involves the use of Grignard reagents. The process can be summarized as follows:

    Formation of Heptanamide: Heptanoic acid is reacted with ammonia or an amine to form heptanamide.

    Conversion to Heptanamidine: Heptanamide is treated with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding amidine.

    Formation of Hydrochloride Salt: The amidine is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Heptanamidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amidine group can be oxidized to form corresponding nitriles or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amidine group back to the amide or even to the corresponding amine.

    Substitution: The amidine group can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of amides or amines.

    Substitution: Formation of substituted amidines with various functional groups.

Scientific Research Applications

Heptanamidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of other amidine derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Heptanamidine hydrochloride can be compared with other amidine derivatives, such as:

    Benzamidine: Known for its use as a protease inhibitor.

    Formamidine: Used in the synthesis of various organic compounds.

    Acetamidine: Utilized in the production of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to its specific chain length and the presence of the hydrochloride salt, which enhances its stability and solubility. This makes it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

heptanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYHMYSXBKNXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57297-28-6
Record name heptanimidamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.